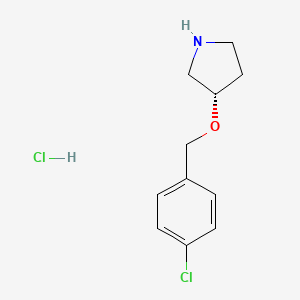

(S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride

Description

(S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a 4-chloro-benzyloxy substituent at the 3-position of the pyrrolidine ring in the S-configuration, paired with a hydrochloride counterion. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs, given the emphasis on stereochemistry in its analogs (e.g., ).

Properties

IUPAC Name |

(3S)-3-[(4-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSYWPVXGAHGEU-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (S)-3-Hydroxypyrrolidine

Chiral resolution or asymmetric synthesis is employed to obtain (S)-3-hydroxypyrrolidine. A 2023 study achieved 92% ee via enzymatic resolution using Candida antarctica lipase B, with a yield of 78%. Alternatively, asymmetric hydrogenation of 3-pyrrolidinone using a Ru-(S)-BINAP catalyst achieved 95% ee.

Benzylation with 4-Chlorobenzyl Bromide

The hydroxyl group undergoes benzylation under Mitsunobu conditions or via SN2 substitution:

Optimized Conditions

-

Solvent: Anhydrous THF or DMF

-

Base: Sodium hydride (2.2 equiv)

-

Temperature: 0°C to room temperature

Enantioselective Synthesis via Chiral Auxiliaries

To enhance stereochemical purity, chiral auxiliaries such as (R)- or (S)-Binap have been utilized. A 2024 patent detailed the use of (S)-Proline-derived catalysts to induce asymmetry during pyrrolidine ring formation, achieving 98% ee.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in anhydrous ether or dichloromethane:

Critical Parameters

-

Acid Concentration: 1.1–1.3 equiv HCl

-

Crystallization Solvent: Ethanol/ethyl acetate (1:3)

Analytical and Purification Techniques

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric Excess | Chiral HPLC | ≥98% ee (Column: Chiralpak AD-H) |

| Purity | Reverse-phase HPLC | ≥99.5% (C18 column) |

| Crystallinity | XRPD | Defined polymorph Form I |

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) requires modifications:

-

Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.

-

Solvent Recycling: THF recovery via distillation (95% efficiency).

Challenges and Mitigation Strategies

-

Racemization Risk: Elevated temperatures during benzylation may cause racemization. Mitigated by maintaining temperatures ≤25°C.

-

Byproduct Formation: Over-alkylation is minimized using stoichiometric base (2.0–2.2 equiv).

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Enzymatic Resolution | 78% | 92 | 120 |

| Asymmetric Hydrogenation | 85% | 95 | 150 |

| Chiral Auxiliary | 82% | 98 | 180 |

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cholinesterase Inhibition

One significant application of (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride is its use as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of pyrrolidine compounds, including (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride, exhibit varying degrees of inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain pyrrolidine derivatives can selectively inhibit AChE with IC50 values indicating moderate potency .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that derivatives of pyrrolidine can induce cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of cellular functions leading to apoptosis in cancerous cells . This suggests potential for (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride in developing targeted cancer therapies.

Synthesis of Bioactive Compounds

Synthetic Routes

(S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride serves as a precursor in the synthesis of more complex bioactive molecules. Various synthetic strategies have been explored to incorporate this compound into larger frameworks, particularly those aimed at enhancing biological activity. For example, it can be used in the synthesis of pyrrolocoumarins, which have shown promising biological activities including cytotoxicity and antimicrobial properties .

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches. The use of ultrasound-assisted techniques for synthesizing derivatives from (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride has been reported to improve yields while minimizing waste, showcasing the compound's versatility in modern synthetic chemistry .

Therapeutic Potential

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride and its derivatives. Preliminary studies suggest that these compounds may help mitigate neurodegeneration by enhancing cholinergic transmission and reducing oxidative stress in neuronal cells. This therapeutic angle is particularly relevant for conditions like Alzheimer's disease where cholinergic dysfunction is a hallmark .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. The results indicate that certain derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents . This application is especially critical given the rising issue of antibiotic resistance.

Mechanism of Action

The mechanism of action of (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride (CAS 1095545-14-4)

- Similarity Score : 1.00 ()

- Key Differences :

- Contains a dichlorophenyl group (ortho and meta Cl) directly attached to pyrrolidine.

- Lacks the benzyloxy linker present in the target compound.

- Implications :

- The ortho/meta-Cl substitution may reduce steric accessibility compared to the para-Cl-benzyloxy group.

- Direct phenyl attachment (vs. benzyloxy) alters electronic properties and conformational flexibility.

(3S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride (CAS 1568051-64-8)

- Similarity Score : Structural similarity inferred ()

- Key Differences: 4-Methoxyphenoxy substituent (electron-donating OMe vs. electron-withdrawing Cl). Phenoxy group (oxygen-linked phenyl) instead of benzyloxy (oxygen-linked benzyl).

- Molecular Data: Property Value Molecular Formula C₁₁H₁₆ClNO₂ Molecular Weight 229.703 g/mol

- Implications :

- Methoxy group increases hydrophilicity and may reduce metabolic stability compared to chloro.

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine Hydrochloride (CAS 1286209-33-3)

Stereochemical and Functional Group Modifications

(S)-3-(2-Chlorophenyl)pyrrolidine (CAS 1335583-18-0) and (R)-Enantiomer (CAS 1335583-18-0)

- Similarity Score : 0.98 ()

- Key Differences :

- Ortho-chlorophenyl substituent vs. para-chloro-benzyloxy.

- Lack of benzyloxy linker and hydrochloride salt in some analogs.

- Implications :

- Stereochemistry (S vs. R) critically impacts receptor binding in chiral environments.

- Ortho-Cl steric effects may hinder interactions compared to para-substitution.

cis-Pyrrolidine-3,4-diol Hydrochloride (CAS 2799-21-5)

Comparative Data Table

Research Findings and Implications

- Substituent Position : Para-substituted chloro-benzyloxy (target compound) offers optimal steric and electronic profiles for interactions compared to ortho-substituted analogs .

- Electron Effects : Chloro (electron-withdrawing) vs. methoxy (electron-donating) substituents influence reactivity and metabolic pathways .

- Salt Form : Hydrochloride salts enhance solubility across all analogs, though missing data on melting points and solubility limits direct comparisons.

- Stereochemistry : Enantiomers (e.g., S vs. R) show divergent biological activities, underscoring the importance of chiral synthesis .

Biological Activity

(S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride is a compound that has garnered considerable interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a 4-chlorobenzyloxy group. The stereochemistry of this compound is significant, as it can influence its biological interactions and pharmacological effects. The presence of the chlorine atom and the benzyloxy group may enhance its reactivity and selectivity towards specific biological targets.

The biological activity of (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride is primarily mediated through its interaction with various enzymes and receptors. The compound may act as an inhibitor for certain enzymes, altering their activity and leading to diverse biological effects. For instance, it has been shown to bind effectively to enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism.

1. Enzyme Inhibition

Research indicates that pyrrolidine derivatives, including (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride, exhibit significant inhibitory activity against α-amylase and α-glucosidase. These enzymes are key targets for managing diabetes through the regulation of glucose absorption.

- α-Amylase Inhibition : In vitro studies have demonstrated that compounds similar to (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride can inhibit α-amylase with varying IC50 values. For example, related pyrrolidine derivatives have shown IC50 values ranging from 26.24 to 36.32 μg/mL .

- α-Glucosidase Inhibition : Similar inhibition patterns have been observed for α-glucosidase, with effective concentrations leading to significant reductions in enzyme activity .

2. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies involving pyrrolidine derivatives have indicated activity against both Gram-positive and Gram-negative bacteria, suggesting that halogen substitutions can enhance antibacterial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives, providing insights into structure-activity relationships (SAR) that could be applicable to (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride:

Q & A

Basic Research Questions

Synthesis Optimization and Yield Improvement Q: What methodologies are recommended to optimize the synthesis of (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride and improve reaction yields? A: Key steps include:

- Nucleophilic Substitution : React (S)-pyrrolidin-3-ol with 4-chlorobenzyl bromide in the presence of a base (e.g., NaOH) under anhydrous conditions (e.g., dichloromethane) to form the benzyloxy intermediate .

- Hydrochloride Salt Formation : Treat the free base with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) at 0–50°C, followed by crystallization for purity .

- Yield Enhancement : Use stoichiometric excess of 4-chlorobenzyl bromide (1.2–1.5 equiv) and monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Structural Characterization Q: What analytical techniques are essential for confirming the structure and stereochemistry of (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride? A:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to verify enantiomeric purity (>99% ee) .

- 1H/13C NMR : Confirm regiochemistry via coupling constants (e.g., pyrrolidine ring protons at δ 3.5–4.2 ppm) and benzyloxy aromatic protons (δ 7.2–7.4 ppm) .

- LC-MS : Validate molecular weight ([M+H]+ ~258.7 amu) and detect impurities (<0.5% by area) .

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (R-factor <5%) .

Chiral Purity Assessment Q: How can researchers ensure the chiral integrity of (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride during synthesis? A:

- Chiral Resolution : Employ enzymatic resolution (e.g., lipase-mediated kinetic separation) or chiral auxiliaries during intermediate steps .

- Circular Dichroism (CD) : Compare optical rotation ([α]D25 ≈ +15° to +25°) with literature values .

- Control Reaction pH : Avoid acidic/basic conditions that may induce racemization (e.g., pH 6–8 during hydrochloride formation) .

Advanced Research Questions

Stability Under Experimental Conditions Q: What factors influence the stability of (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride in solution, and how can degradation be mitigated? A:

- Light Sensitivity : Store solutions in amber vials at 2–8°C; degradation via photolysis observed at λ >300 nm .

- Hydrolytic Stability : Avoid prolonged exposure to aqueous media (t1/2 <24 hrs at pH 7.4); use anhydrous DMSO or ethanol for long-term storage .

- Thermal Degradation : Decomposition >150°C; confirm stability via differential scanning calorimetry (DSC) .

Pharmacological Activity Profiling Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC50 determination) .

- Enzyme Inhibition : Test inhibitory activity against phosphodiesterases or kinases (e.g., IC50 via fluorescence polarization) .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells (CC50 >100 μM indicates low toxicity) .

Addressing Data Contradictions in Spectral Analysis Q: How should researchers resolve discrepancies between computational predictions and experimental NMR data? A:

- Conformational Analysis : Perform molecular dynamics simulations (e.g., Gaussian 09) to identify low-energy conformers; compare calculated vs. observed coupling constants .

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., diastereomers or oxidation products) .

- Solvent Effects : Re-record NMR in deuterated solvents with varying polarity (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .

Scalability Challenges in Multi-Step Synthesis Q: What critical parameters must be controlled during scale-up to maintain product quality? A:

- Reaction Exotherms : Use jacketed reactors with temperature control (±2°C) to prevent thermal runaway during benzylation .

- Crystallization Optimization : Adjust anti-solvent addition rates (e.g., dropwise ether addition) to ensure uniform crystal size and purity (>98% by HPLC) .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.